3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and nitrophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various pathogens.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria by binding to their enzymes and disrupting essential biochemical pathways . Molecular docking studies have revealed strong binding affinities with bacterial proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C15H7Cl2N5O2S |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7Cl2N5O2S/c16-9-3-6-11(12(17)7-9)13-18-19-15-21(13)20-14(25-15)8-1-4-10(5-2-8)22(23)24/h1-7H |
InChI Key |
RTSLFXDUPHHTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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